
1-(2-Chloro-3-fluorophenyl)-3,4,5-trimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-3-fluorophenyl)-3,4,5-trimethyl-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chloro, fluoro, and methyl groups
Métodos De Preparación
The synthesis of 1-(2-Chloro-3-fluorophenyl)-3,4,5-trimethyl-1H-pyrazole typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.
Introduction of the chloro and fluoro substituents: This step often involves halogenation reactions using reagents such as thionyl chloride and fluorinating agents.
Industrial production methods may involve optimizing these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Análisis De Reacciones Químicas
1-(2-Chloro-3-fluorophenyl)-3,4,5-trimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex structures, often using palladium-catalyzed cross-coupling methods.
Common reagents used in these reactions include thionyl chloride, fluorinating agents, and palladium catalysts. Major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2-Chloro-3-fluorophenyl)-3,4,5-trimethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-3-fluorophenyl)-3,4,5-trimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents play a crucial role in enhancing its binding affinity and specificity. The compound may modulate signaling pathways, leading to desired biological effects .
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Chloro-3-fluorophenyl)-3,4,5-trimethyl-1H-pyrazole include:
(2-Chloro-3-fluorophenyl)hydrazine hydrochloride: Shares the chloro and fluoro substituents but differs in its core structure.
2-Chloro-3-fluorophenylboronic acid: Another compound with similar substituents but different functional groups and applications.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C12H12ClFN2 |
|---|---|
Peso molecular |
238.69 g/mol |
Nombre IUPAC |
1-(2-chloro-3-fluorophenyl)-3,4,5-trimethylpyrazole |
InChI |
InChI=1S/C12H12ClFN2/c1-7-8(2)15-16(9(7)3)11-6-4-5-10(14)12(11)13/h4-6H,1-3H3 |
Clave InChI |
WJMSEPSJQAQLML-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1C)C2=C(C(=CC=C2)F)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


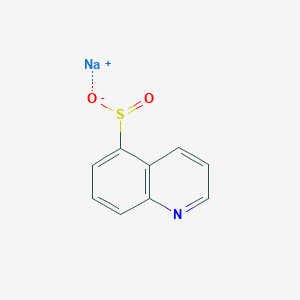
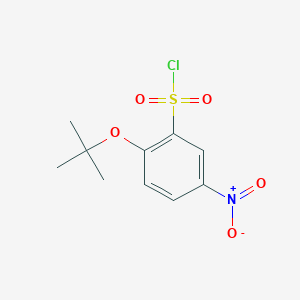
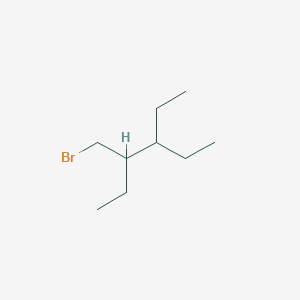
![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]propyl}piperazine](/img/structure/B13192869.png)
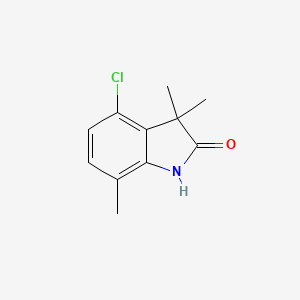
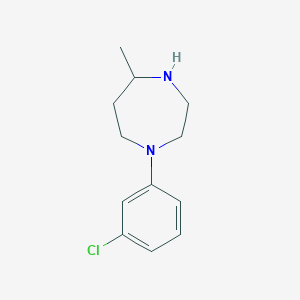
![{2-Aminobicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B13192888.png)
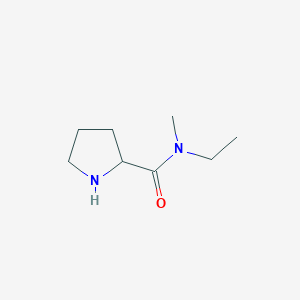

![5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13192918.png)

![({[2-(Bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13192927.png)
![Bicyclo[5.1.0]octan-4-ol](/img/structure/B13192930.png)

